molecular formula C30H41NO7 B129792 rac Fesoterodine Fumarate CAS No. 1333234-73-3

rac Fesoterodine Fumarate

Cat. No.: B129792
CAS No.: 1333234-73-3
M. Wt: 527.6 g/mol
InChI Key: MWHXMIASLKXGBU-WLHGVMLRSA-N
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Description

Racemic Fesoterodine Fumarate is a muscarinic receptor antagonist used primarily in the treatment of overactive bladder syndrome. It is a prodrug that is rapidly hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, which exerts the therapeutic effects by inhibiting bladder contractions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of racemic Fesoterodine Fumarate involves the esterification of 2-(3-diisopropylamino-1-phenylpropyl)-4-hydroxymethylphenol with isobutyric acid, followed by the formation of the fumarate salt. The reaction is typically carried out in an organic solvent, such as a ketone, at a temperature not exceeding 45°C .

Industrial Production Methods

Industrial production of racemic Fesoterodine Fumarate follows a similar synthetic route but is optimized for higher yields and purity. The process involves the salification reaction of Fesoterodine with fumaric acid in an organic solvent, ensuring the product has a high purity level with minimal impurities .

Mechanism of Action

Racemic Fesoterodine Fumarate acts as a competitive antagonist at muscarinic receptors. Once hydrolyzed to its active metabolite, 5-hydroxymethyl tolterodine, it inhibits bladder contractions by decreasing detrusor pressure. This action is mediated through the antagonism of muscarinic receptors, which are involved in bladder contraction and salivation .

Comparison with Similar Compounds

Similar Compounds

    Tolterodine: Another muscarinic receptor antagonist used for overactive bladder.

    Solifenacin: A selective muscarinic receptor antagonist with similar therapeutic applications.

    Oxybutynin: An antimuscarinic agent used to treat overactive bladder.

Uniqueness

Racemic Fesoterodine Fumarate is unique due to its rapid hydrolysis to an active metabolite, which provides a more consistent therapeutic effect. Additionally, its extended-release formulation offers the convenience of once-daily dosing, improving patient compliance .

Biological Activity

Rac Fesoterodine fumarate is an antimuscarinic agent primarily used for the treatment of overactive bladder (OAB). Its biological activity is largely attributed to its conversion into the active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which exhibits antagonistic effects on muscarinic acetylcholine receptors, particularly the M3 subtype, leading to reduced bladder contractions and alleviation of OAB symptoms.

Upon administration, this compound undergoes hydrolysis by nonspecific plasma esterases, resulting in the formation of 5-HMT. This metabolite acts as a competitive antagonist at various muscarinic receptors (M1, M2, M3, M4, and M5), with a significant affinity for the M3 receptor, which is primarily responsible for mediating bladder contraction. The pharmacodynamic effects include:

  • Inhibition of bladder contraction : By antagonizing muscarinic receptors, 5-HMT decreases detrusor pressure and reduces the frequency of micturition.
  • Symptomatic relief : Patients experience a reduction in urgency and urge urinary incontinence symptoms.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : The maximum concentration (Tmax) of 5-HMT occurs approximately 5 hours post-administration.
  • Bioavailability : The bioavailability of 5-HMT is around 52%.
  • Volume of Distribution : The volume of distribution for 5-HMT is approximately 169 L, indicating extensive tissue distribution.
  • Protein Binding : About 50% of 5-HMT binds to plasma proteins such as albumin and alpha1-acid glycoprotein.

Clinical Efficacy

Numerous clinical trials have evaluated the efficacy and safety of this compound in treating OAB. Key findings include:

  • Phase 3 Studies : In randomized controlled trials involving over 2,800 patients, those treated with fesoterodine showed significant improvements in urinary frequency and urgency compared to placebo groups. For instance, a study reported a reduction in mean micturition episodes per day from baseline in patients receiving fesoterodine .
Study PhaseTreatment GroupMean Micturition Episodes (Baseline)Mean Micturition Episodes (Post-Treatment)
Phase 3Fesoterodine 4 mg/day10.27.8
Phase 3Fesoterodine 8 mg/day10.16.9
Phase 3Placebo10.09.5

Safety Profile

The safety and tolerability of this compound have been well-documented across various studies:

  • Common Adverse Effects : The most frequently reported adverse events include dry mouth (34% in fesoterodine group vs. 5% in placebo) and constipation (9% vs. 3%) .
  • Serious Adverse Events : In long-term studies, serious adverse events were reported at rates of 3.5% for the fesoterodine group compared to 1.9% for placebo; however, most were deemed unrelated to treatment .

Case Studies

  • Older Adults with OAB : A study focusing on older adults highlighted that fesoterodine was rated as "beneficial" due to its efficacy and tolerability in this demographic. Improvements in quality of life (QoL) metrics were observed alongside sustained reductions in OAB symptoms over extended periods .
  • Parkinson’s Disease Patients : In a trial involving patients with Parkinson's disease suffering from OAB, treatment with fesoterodine resulted in significant reductions in urgency episodes and improved cognitive stability over four weeks .

Properties

IUPAC Name

(E)-but-2-enedioic acid;[2-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHXMIASLKXGBU-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H41NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647799
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

527.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333234-73-3
Record name (2E)-But-2-enedioic acid--2-{3-[di(propan-2-yl)amino]-1-phenylpropyl}-4-(hydroxymethyl)phenyl 2-methylpropanoate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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